molecular formula C17H17N7O3S B2509291 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide CAS No. 2034582-62-0

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Cat. No. B2509291
CAS RN: 2034582-62-0
M. Wt: 399.43
InChI Key: SOFQEQDVGJKXQD-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Compounds related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide have been explored for their antimicrobial and antitubercular activities. Synthesis of analogues with a pyrimidine-azetidinone structure showed potential in fighting bacterial and fungal strains and inhibiting Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Modification for Reduced Metabolism

  • Adjustments in the structure of imidazo[1,2-a]pyrimidine compounds, closely related to the chemical , have been made to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the effectiveness of drugs like androgen receptor antagonists (Linton et al., 2011).

JNK Inhibitors for Neurodegenerative Diseases

  • Derivatives of pyrimidinyl have been synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), targeting neurodegenerative diseases. These compounds, including 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo derivatives, have shown high selectivity and potential for therapeutic applications (Jang et al., 2020).

Biotransformation in Drug Metabolism

  • Studies on the biotransformation of β-secretase inhibitors, with structures similar to the mentioned compound, have revealed interesting insights into drug metabolism, including the conversion of pyrimidine rings and their impact on the efficacy of pharmaceuticals (Lindgren et al., 2013).

Antiprotozoal Agents

  • Imidazo[1,2-a]pyridines, with structural similarities, have been synthesized as antiprotozoal agents. These compounds have shown significant activity against pathogens like Trypanosoma and Plasmodium, indicating their potential in treating related diseases (Ismail et al., 2004).

Synthesis of Imidazo Pyrimidines for Various Applications

  • The synthesis of imidazo[1,5-a]pyrimidines has been explored for potential biological applications. These compounds, derived from aminoimidazole carboxamide, showcase the versatility of pyrimidine-based compounds in scientific research (Novinson et al., 1974).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c18-28(26,27)14-3-1-13(2-4-14)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25)(H2,18,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFQEQDVGJKXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

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